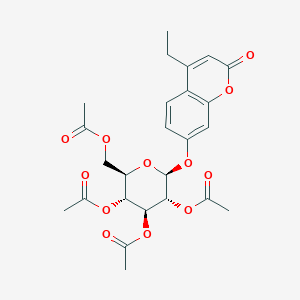![molecular formula C17H26N2O3 B14959203 4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B14959203.png)
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE is a complex organic compound with a unique structure that includes both amide and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Amidation Reaction:
Etherification: The attachment of the propan-2-yloxy group via an etherification reaction, often using reagents such as alkyl halides and bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting amides to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE: shares similarities with other benzamide derivatives and compounds containing ether linkages.
Uniqueness
- The unique combination of functional groups in 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE distinguishes it from other compounds, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-(2-methylpropanoylamino)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)16(20)19-15-8-6-14(7-9-15)17(21)18-10-5-11-22-13(3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,18,21)(H,19,20) |
Clave InChI |
RJLDEUHWQHCCNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B14959146.png)



![N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14959164.png)
methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959178.png)

![1-butyl-5-oxo-N-(4-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B14959198.png)
![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine](/img/structure/B14959206.png)
